molecular formula C9H7ClO3 B13168017 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13168017
M. Wt: 198.60 g/mol
InChI Key: PMSOHBLPRLOYCL-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method involves the cyclization of o-hydroxybenzyl ketones under basic conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. Substitution reactions often require the use of nucleophiles and appropriate catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted benzofuran compounds .

Scientific Research Applications

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar structure with an amino group at the 4-position.

    2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the chlorine atom at the 4-position.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with anticancer activity .

Uniqueness

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzofuran derivatives and contributes to its specific applications in scientific research and industry .

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7ClO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-3,5H,4H2,(H,11,12)

InChI Key

PMSOHBLPRLOYCL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)C(=O)O

Origin of Product

United States

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